2-Azaspiro[4.5]decane hydrochloride

Anticonvulsant Neuroscience Epilepsy

2-Azaspiro[4.5]decane hydrochloride (CAS 36392-74-2) is a saturated spirocyclic amine building block. Its core structure, featuring a nitrogen atom within a fused [4.5] spiro ring system, offers a conformationally constrained, three-dimensional scaffold that is highly valued in medicinal chemistry for enhancing drug-like properties.

Molecular Formula C9H18ClN
Molecular Weight 175.7 g/mol
CAS No. 36392-74-2
Cat. No. B1521097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[4.5]decane hydrochloride
CAS36392-74-2
Molecular FormulaC9H18ClN
Molecular Weight175.7 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CCNC2.Cl
InChIInChI=1S/C9H17N.ClH/c1-2-4-9(5-3-1)6-7-10-8-9;/h10H,1-8H2;1H
InChIKeyNRUFBXPWDNPPRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azaspiro[4.5]decane Hydrochloride: A Privileged Saturated Spirocyclic Amine Scaffold for Drug Discovery


2-Azaspiro[4.5]decane hydrochloride (CAS 36392-74-2) is a saturated spirocyclic amine building block . Its core structure, featuring a nitrogen atom within a fused [4.5] spiro ring system, offers a conformationally constrained, three-dimensional scaffold that is highly valued in medicinal chemistry for enhancing drug-like properties [1]. As a scaffold, it provides a unique spatial orientation for functional groups, which is critical for optimizing interactions with challenging biological targets [2]. This compound is a member of the broader class of azaspirodecanes, which have been foundational in developing clinical candidates across immunology and neuroscience [3].

Why 2-Azaspiro[4.5]decane Hydrochloride Cannot Be Substituted with Generic Piperidines or Pyrrolidines


The three-dimensional, conformationally locked nature of the 2-azaspiro[4.5]decane scaffold provides unique advantages that simple monocyclic amines like piperidine or pyrrolidine cannot replicate. The spirocyclic junction fixes the amine vector in a specific orientation, which can dramatically enhance potency and selectivity by creating unique interactions with target proteins [1]. This increased globularity and fraction of sp3-hybridized carbons (Fsp3) typically leads to improved physicochemical properties, such as increased solubility and reduced metabolic liabilities, which are critical for in vivo success [2]. Therefore, generic substitution with a simpler, more flexible amine will likely result in a significant loss of on-target activity and/or unfavorable changes in drug metabolism and pharmacokinetics (DMPK) profile, making procurement of the specific spirocyclic building block essential for project success [3].

Quantitative Evidence Guide: Differentiating 2-Azaspiro[4.5]decane Hydrochloride from Analogs


Superior Anticonvulsant Potency of [4.5] Scaffold Over [4.4] Scaffold

A direct comparative SAR study established that the 2-azaspiro[4.5]decane-1,3-dione scaffold confers superior anticonvulsant potency compared to the analogous 2-azaspiro[4.4]nonane-1,3-dione scaffold [1]. This was demonstrated by a lower ED50 value in the maximum electroshock seizure (MES) model.

Anticonvulsant Neuroscience Epilepsy

Enhanced Immunomodulatory Activity via 8,8-Dipropyl Substitution of the [4.5] Scaffold

A landmark SAR study comparing various 8-hetero-2-azaspiro[4.5]decane analogs identified the 8,8-dipropyl carbon analog (SK&F 105685) as a potent immunomodulatory agent with an ED50 of 20 mg/kg/day in a rat model of arthritis [1]. This was more active than the parent spirogermanium compound.

Immunology Autoimmune Disease Rheumatoid Arthritis

Validated Cholesterologenesis Modulation by Azaspirane Derivatives

The azaspirane derivative SK&F 105685, which is built upon the 2-azaspiro[4.5]decane scaffold, has been shown to lower serum cholesterol in dogs after oral administration, an activity that is separable from its immunomodulatory effects [1].

Cardiovascular Cholesterol Drug Discovery

High-Value Application Scenarios for Procuring 2-Azaspiro[4.5]decane Hydrochloride


Lead Optimization in Neuroscience Programs Targeting Refractory Epilepsy

Researchers aiming to improve upon first- and second-generation anticonvulsants should consider the 2-azaspiro[4.5]decane scaffold. The direct quantitative evidence that this [4.5] spiro framework yields more potent anticonvulsant compounds (ED50 = 62.14 mg/kg) than the smaller [4.4] scaffold (ED50 = 76.27 mg/kg) in the MES model positions it as a superior starting point for lead optimization [3]. Procurement of the hydrochloride salt is ideal for generating libraries of amide, sulfonamide, and urea derivatives to explore SAR around this privileged core [3].

Development of Next-Generation Immunomodulatory Agents

The discovery and validation of SK&F 105685, a 2-azaspiro[4.5]decane derivative, as a potent antiarthritic agent (ED50 = 20 mg/kg/day) establishes a clear precedent for developing new therapies for autoimmune disorders [3]. Scientists focused on rheumatoid arthritis, psoriasis, or organ transplant rejection can leverage this scaffold to build upon known structure-activity relationships (SAR). The hydrochloride salt serves as a key intermediate for appending various amine substituents, a strategy known to modulate both activity and the induction of suppressor cells [3].

Expanding Chemical Space in Cardio-Metabolic Drug Discovery

For projects exploring novel mechanisms of action to manage dyslipidemia, the 2-azaspiro[4.5]decane scaffold offers an entry point into a validated class of cholesterologenesis modulators [3]. The demonstration that certain azaspiranes lower serum cholesterol in a preclinical model, an effect separable from immunosuppression, provides a unique therapeutic hypothesis [3]. Procuring the core scaffold enables medicinal chemists to design focused libraries aimed at optimizing this specific activity while mitigating off-target immunomodulatory effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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